molecular formula C14H21ClN2 B3018844 N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine CAS No. 416869-24-4

N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine

Cat. No.: B3018844
CAS No.: 416869-24-4
M. Wt: 252.79
InChI Key: DSKMCJDMLRRYLF-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-1-ethylpiperidin-4-amine is a piperidine derivative featuring a 2-chlorobenzyl group attached to the amine at position 4 and an ethyl substituent at position 1 of the piperidine ring. Piperidine-based compounds are frequently explored in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-2-17-9-7-13(8-10-17)16-11-12-5-3-4-6-14(12)15/h3-6,13,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKMCJDMLRRYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine typically involves the reaction of 2-chlorobenzyl chloride with 1-ethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine and its analogs:

Compound Name Substituents on Piperidine Ring Aromatic Group Molecular Formula Key Properties/Applications Evidence ID
This compound (Target) 1-Ethyl, 4-(2-chlorobenzyl)amine 2-Chlorophenyl C₁₄H₁₉ClN₂* Hypothetical: Potential CNS activity (inferred from analogs) -
1-[(4-Chlorophenyl)methyl]-N-methylpiperidin-4-amine:hydrochloride 1-Methyl, 4-(4-chlorobenzyl)amine 4-Chlorophenyl C₁₃H₂₀Cl₂N₂ Higher water solubility (HCl salt); pharmacological intermediate
N-[3-(4-Chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine 1-Methyl, 4-(branched alkyl chain) 4-Chlorophenyl (on pentyl) C₁₈H₂₉ClN₂ Moderate water solubility (33.5 µg/mL); research chemical
1-Benzyl-N-[(2-nitrophenyl)-methyl]piperidin-4-amine 1-Benzyl, 4-(2-nitrobenzyl)amine 2-Nitrophenyl C₁₉H₂₃N₃O₂ Nitro group may confer redox activity; synthetic intermediate
N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine 1-(2-Phenylethyl), 4-(4-methoxyphenyl) 4-Methoxyphenyl C₂₀H₂₆N₂O Methoxy group enhances lipophilicity; detected in analytical studies

*Inferred molecular formula based on structural analysis.

Impact of Substituents on Properties

Aromatic Group Position and Halogen Effects
  • 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro substitution in the target compound may sterically hinder interactions with flat binding pockets compared to para-substituted analogs (e.g., ). Para-substituted chlorophenyl groups are more common in pharmaceuticals due to metabolic stability, whereas ortho-substituted derivatives may exhibit altered pharmacokinetics .
  • Nitro vs.
Alkyl Chain and Amine Modifications
  • Ethyl vs.
  • Branched Alkyl Chains : ’s compound features a bulky pentyl chain, reducing solubility (33.5 µg/mL) compared to simpler benzyl or ethyl substituents .

Biological Activity

N-[(2-chlorophenyl)methyl]-1-ethylpiperidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine core, which is substituted with a 2-chlorobenzyl group. This structural feature is crucial for its interaction with biological targets.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems. It is hypothesized to interact with various receptors in the central nervous system (CNS), notably:

  • Dopamine Receptors : Potential antagonistic effects on D2 receptors may contribute to its therapeutic efficacy in conditions like schizophrenia.
  • Serotonin Receptors : Interaction with 5-HT receptors could influence mood regulation and anxiety responses.

These interactions suggest a multi-target approach that may enhance its pharmacological profile.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant effects on neurotransmitter systems:

  • Dopaminergic Activity : Studies have shown that compounds with similar structures can inhibit dopamine reuptake, suggesting potential applications in treating disorders like ADHD and depression.
  • Serotonergic Activity : The compound may also act as a serotonin reuptake inhibitor, contributing to its antidepressant effects.

Case Studies

Several studies have documented the biological activity of related compounds, which can provide insights into the potential effects of this compound:

StudyCompoundFindings
Similar Piperidine DerivativeExhibited significant D2 receptor antagonism, reducing symptoms in animal models of schizophrenia.
Substituted Phenyl CompoundsDemonstrated selective inhibition of adenoviral replication, suggesting antiviral properties that could be relevant for further exploration.
Multi-target Drug DiscoveryHighlighted the importance of targeting multiple receptors to enhance therapeutic outcomes in CNS disorders.

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound analogues. These studies have revealed:

  • Selectivity and Potency : Structural modifications can enhance selectivity for specific receptor subtypes, potentially leading to fewer side effects.
  • In Vivo Efficacy : Animal models have shown promising results regarding the compound's efficacy in reducing anxiety-like behaviors and improving cognitive function.

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